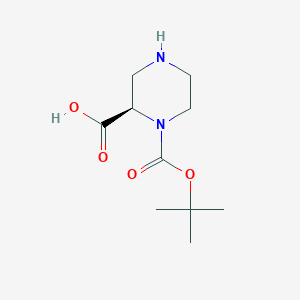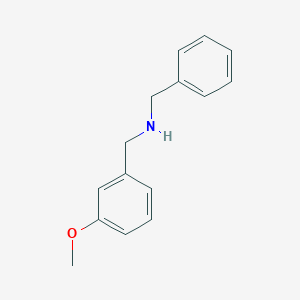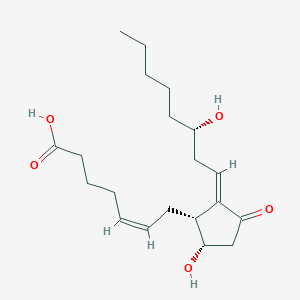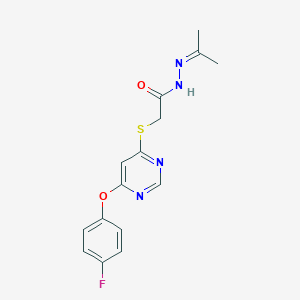
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, also known as Pyrithione, is a widely used compound in scientific research. It is a synthetic organic compound that is used in various fields of research, including biochemistry, pharmacology, and toxicology. Pyrithione is a potent inhibitor of fungal growth and has been extensively studied for its potential use as an antifungal agent.
Mécanisme D'action
The mechanism of action of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is not fully understood, but it is believed to involve the inhibition of fungal growth by disrupting the synthesis of fungal cell walls. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been shown to interfere with the oxidative phosphorylation process in fungal cells, leading to a decrease in ATP production and ultimately cell death.
Effets Biochimiques Et Physiologiques
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including chitin synthase and glucan synthase, which are involved in the synthesis of fungal cell walls. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been found to induce oxidative stress in fungal cells, leading to an increase in reactive oxygen species and ultimately cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungal species, making it a valuable tool in the study of fungal biology. However, Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has some limitations, including its potential toxicity to mammalian cells. It has been shown to have cytotoxic effects on human cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide. One area of interest is the development of more specific and potent antifungal agents based on the structure of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide. Another area of interest is the study of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide's potential use in the treatment of bacterial infections. Finally, there is a need for further research into the mechanisms of action of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, which may lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is a synthetic organic compound that has been extensively studied for its potential use as an antifungal agent. It has broad-spectrum antifungal activity and has been shown to be effective against a wide range of fungal species. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has several biochemical and physiological effects, including the inhibition of enzyme activity and the induction of oxidative stress. While Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has some limitations, it remains a valuable tool in the study of fungal biology. There are several future directions for research on Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, including the development of more specific and potent antifungal agents and the study of its potential use in the treatment of bacterial infections.
Méthodes De Synthèse
The synthesis of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide can be achieved through a multistep process involving the reaction of various reagents. The most commonly used method for synthesizing Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide involves the reaction of 4-(4-fluorophenoxy)pyrimidine-5-thiol with isobutyraldehyde hydrazone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the final product.
Applications De Recherche Scientifique
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been extensively studied for its potential use as an antifungal agent. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been found to have antibacterial properties and has been shown to be effective against both gram-positive and gram-negative bacteria.
Propriétés
Numéro CAS |
137927-78-7 |
|---|---|
Nom du produit |
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide |
Formule moléculaire |
C15H15FN4O2S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[6-(4-fluorophenoxy)pyrimidin-4-yl]sulfanyl-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C15H15FN4O2S/c1-10(2)19-20-13(21)8-23-15-7-14(17-9-18-15)22-12-5-3-11(16)4-6-12/h3-7,9H,8H2,1-2H3,(H,20,21) |
Clé InChI |
IJDPVAIJEKZOCY-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)F)C |
SMILES canonique |
CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)F)C |
Autres numéros CAS |
137927-78-7 |
Synonymes |
((6-(4-Fluorophenoxy)-4-pyrimidinyl)thio)acetic acid (1-methylethylidene)hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




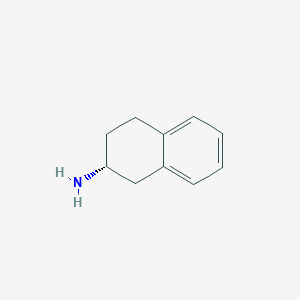
![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
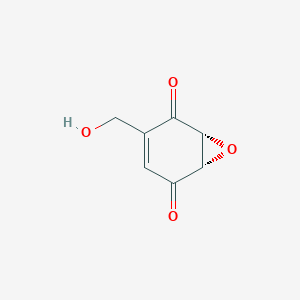
![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)
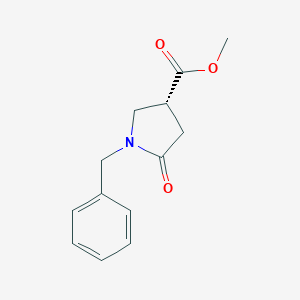
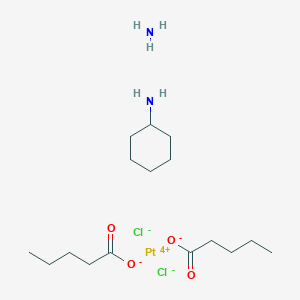
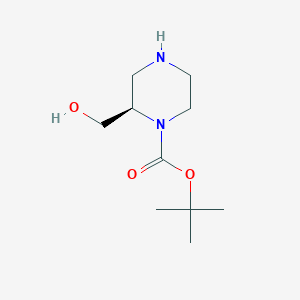
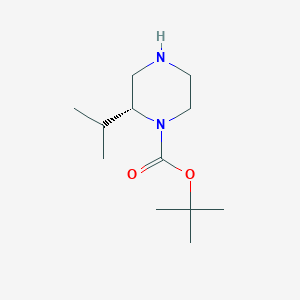
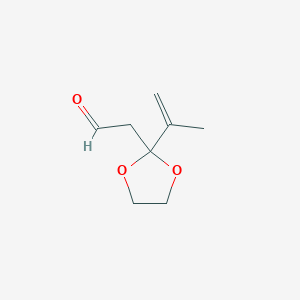
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
